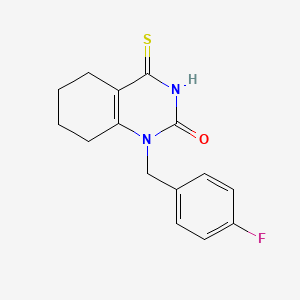
1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a synthetic organic compound characterized by the presence of a fluorobenzyl group and a thioxo-hexahydroquinazolinone core
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may act by binding to its target(s) and modulating their activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be largely determined by the compound’s specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 2-aminobenzamide.
Formation of Intermediate: The reaction between 4-fluorobenzyl chloride and 2-aminobenzamide under basic conditions (e.g., using sodium hydroxide) leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst (e.g., acetic acid) to form the hexahydroquinazolinone core.
Thioxo Group Introduction: The final step involves the introduction of the thioxo group using a sulfurizing agent (e.g., Lawesson’s reagent) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorobenzyl group.
Scientific Research Applications
1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Shares the fluorobenzyl group but differs in the core structure.
FUB-144: An indole-based synthetic cannabinoid with a fluorobenzyl group.
Phenylmethylamines: Compounds containing a phenylmethylamine moiety, similar in structure to the fluorobenzyl group.
Uniqueness
1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is unique due to its specific combination of the fluorobenzyl group and the thioxo-hexahydroquinazolinone core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(20)17-15(18)19/h5-8H,1-4,9H2,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKYUCOGEAMLKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)NC(=O)N2CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2401027.png)
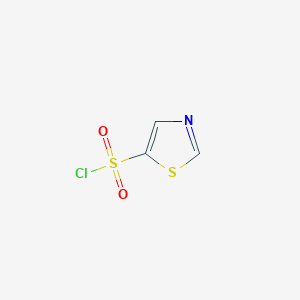
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2401031.png)
![3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride](/img/structure/B2401032.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-methylpyridin-2-yl)acetamide](/img/structure/B2401033.png)
![3-({1-[(3-Bromophenyl)methyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2401034.png)
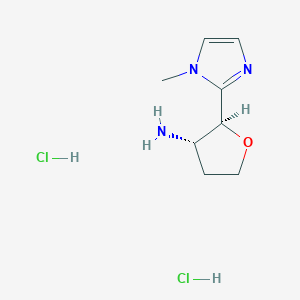
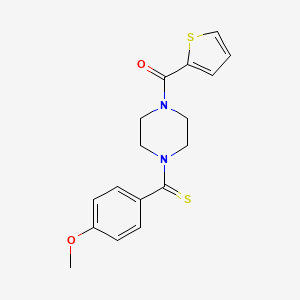
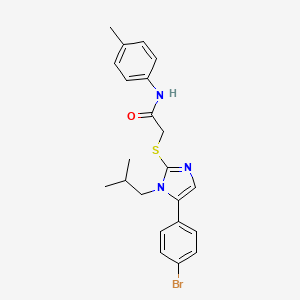
![Methyl 2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2401045.png)
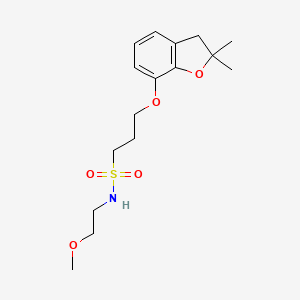
![1-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2401047.png)
![1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B2401049.png)
![1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic Acid](/img/structure/B2401050.png)
